(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one
Description
The compound (Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one (CAS: 1321877-69-3) is an imidazolone derivative characterized by a benzodioxole ring, a 4-bromophenyl group, and a 3,5-dimethylphenyl substituent. Its molecular formula is C25H19BrN2O3, with a molecular weight of 475.3 g/mol . The Z-configuration at the methylene bridge is critical for its stereochemical properties.
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-bromophenyl)-3-(3,5-dimethylphenyl)imidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O3/c1-15-9-16(2)11-20(10-15)28-24(18-4-6-19(26)7-5-18)27-21(25(28)29)12-17-3-8-22-23(13-17)31-14-30-22/h3-13H,14H2,1-2H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAOPOXWNJKFBW-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NC(=CC3=CC4=C(C=C3)OCO4)C2=O)C5=CC=C(C=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=N/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)C5=CC=C(C=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the following components:
- A benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.
- An imidazole ring that contributes to its biological activity.
- Substituents such as bromophenyl and dimethylphenyl groups that may influence its interactions with biological targets.
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cycloaddition techniques. The detailed synthetic pathway can be referenced in studies focusing on similar imidazole derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer activity of related compounds featuring the benzo[d][1,3]dioxole structure. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, are critical metrics in evaluating these compounds' effectiveness.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF-7 | 4.52 | |
| (Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)... | TBD | TBD | Current Study |
The specific compound has not yet been extensively tested in isolation; however, its structural analogs have demonstrated promising results. The mechanisms of action typically involve:
- Inhibition of EGFR (Epidermal Growth Factor Receptor).
- Induction of apoptosis through pathways involving proteins such as Bax and Bcl-2 , which are crucial in regulating cell death .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Compounds with similar structures have been shown to inhibit EGFR, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in studies involving related compounds. This includes the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : Some studies report that these compounds can induce cell cycle arrest at various phases, further contributing to their anticancer effects .
Case Studies and Research Findings
Several case studies have explored the biological activities of compounds similar to (Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)...:
- A study on bis-benzo[d][1,3]dioxol derivatives demonstrated significant antitumor activity across multiple cancer cell lines with some compounds exhibiting lower IC50 values than standard chemotherapeutics like doxorubicin .
- Another investigation into thiourea derivatives incorporating benzo[d][1,3]dioxole reported promising cytotoxicity against HepG2 and MCF-7 cells, reinforcing the potential of dioxole-containing compounds in cancer therapy .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential as a pharmaceutical agent. Research has indicated that derivatives of imidazole compounds often demonstrate various biological activities, including antimicrobial and antitumor properties. The specific structure of (Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one enhances its activity against specific bacterial strains.
Antibacterial Activity
A study highlighted the synthesis of imidazole derivatives and their evaluation for antibacterial activity against common pathogens such as Escherichia coli and Bacillus subtilis. The synthesized compounds showed promising results, with some exhibiting higher efficacy than standard antibiotics like streptomycin .
| Compound | Activity Against E. coli | Activity Against B. subtilis |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| This compound | High | High |
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods involving multi-step reactions. One notable approach includes the reaction of substituted benzaldehydes with appropriate amines under acidic conditions to form imidazole derivatives. This method not only yields the target compound but also allows for the exploration of structure-activity relationships by modifying substituents on the aromatic rings.
Case Study: Synthesis Methodology
In one study, researchers utilized a one-pot synthesis strategy for creating imidazole derivatives with varying substituents. The process involved treating a precursor compound with methylamine in ethanol followed by refluxing with benzaldehyde derivatives. This method proved efficient in producing high yields of the desired compounds while minimizing environmental impact through green chemistry practices .
Biological Mechanisms
The biological mechanisms underlying the activity of this compound are primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis. Research indicates that compounds with similar structures can inhibit Mur ligases (MurD and MurE), which are crucial for bacterial survival and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromophenyl-Substituted Imidazolones
Compound 7f ():
- Structure : 3-(4-bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one.
- Molecular Formula : C18H15BrN2OS.
- Molecular Weight : 403.29 g/mol.
- Key Features :
- Contains a 4-bromophenyl group and methylthio substituent.
- Melting Point : 218–220°C.
- Synthesis Yield : 92% (via condensation of aldehydes with thiourea derivatives under basic conditions).
- Comparison :
- The target compound replaces the methylthio group with a 3,5-dimethylphenyl moiety, likely enhancing steric bulk and lipophilicity.
- The absence of sulfur in the target compound may reduce metabolic instability compared to 7f.
Table 1: Bromophenyl-Imidazolone Comparison
Benzodioxol-Containing Derivatives
Compound:
- Structure: 5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one.
- Molecular Formula : C18H19N3O3.
- Molecular Weight : 337.36 g/mol.
- Key Features: Shares the benzodioxol-5-ylmethylene group with the target compound. Contains a 2,6-dimethylmorpholino group instead of bromophenyl and dimethylphenyl.
- Comparison: The morpholino group in ’s compound may improve aqueous solubility compared to the hydrophobic bromophenyl and dimethylphenyl groups in the target. The target’s higher molecular weight (475.3 vs.
Imidazolones with Styryl/Methoxy Substituents ()
Example: 3-benzyl-5-((Z)-4-methoxybenzylidene)-2-((E)-styryl)-3,5-dihydro-4H-imidazol-4-one ():
- Molecular Formula : C26H22N2O2.
- Molecular Weight : 394.47 g/mol.
- Key Features :
- Z-configuration at the benzylidene group, similar to the target compound.
- Styryl and methoxy groups contribute to π-π stacking interactions.
- Styryl groups in ’s compound may increase fluorescence properties, unlike the target’s bromine substituent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one?
- Methodology : The compound can be synthesized via microwave-assisted cyclocondensation of substituted benzaldehydes with imidazolone precursors. A typical procedure involves refluxing in glacial acetic acid for 8–12 hours under anhydrous conditions, followed by purification via column chromatography (hexane/ethyl acetate gradient) . Key intermediates include bromomethyl derivatives (e.g., 2-(bromomethyl)-4H-benzo[d][1,3]oxazin-4-one), which undergo nucleophilic substitution with aminoethyl-imidazolone precursors .
Q. How is the stereochemical configuration (Z/E) of the benzylidene-imidazolone core confirmed?
- Methodology : X-ray crystallography is the gold standard for determining stereochemistry. For example, (Z)-configurations in similar imidazolone derivatives were confirmed via single-crystal diffraction studies, revealing dihedral angles between the benzylidene and imidazolone planes of ~10–15° . Alternative methods include NOESY NMR to detect spatial proximity of protons across the double bond .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- 1H/13C NMR : Diagnostic signals include imidazolone carbonyl (δ ~170–175 ppm) and aromatic protons (δ ~6.8–7.6 ppm). The (Z)-benzylidene proton appears as a singlet at δ ~7.2–7.5 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]+) are observed with mass accuracy <5 ppm .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) confirm the imidazolone scaffold .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-bromophenyl, 3,5-dimethylphenyl) influence the compound’s photophysical properties?
- Methodology : Time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-31G* basis set) predict absorption/emission spectra. For example, electron-withdrawing groups (e.g., Br) red-shift absorption maxima by stabilizing LUMO orbitals, while electron-donating groups (e.g., CH₃) enhance fluorescence quantum yields . Experimental validation uses UV-Vis and fluorescence spectroscopy in solvents of varying polarity .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar imidazolones?
- Methodology : Meta-analyses of structure-activity relationship (SAR) studies reveal that minor structural variations (e.g., substituent position on the benzodioxole ring) drastically alter receptor binding. For instance, replacing 3,5-dimethylphenyl with 4-methoxyphenyl in analogous compounds increased α1-adrenergic receptor affinity by 10-fold . Controlled assays under standardized conditions (e.g., fixed pH, temperature) are critical to minimize variability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model ligand-protein interactions. For example, the benzodioxole moiety in similar compounds forms π-π stacking with tyrosine residues in kinase active sites, while the bromophenyl group enhances hydrophobic interactions . Free energy calculations (MM-PBSA) quantify binding affinities .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
- Methodology : Design of Experiments (DoE) approaches identify critical parameters (e.g., temperature, catalyst loading). For imidazolone derivatives, microwave irradiation (100–120°C, 30 min) improves yields by 20–30% compared to conventional heating . Side reactions (e.g., E/Z isomerization) are mitigated using anhydrous conditions and inert atmospheres .
Q. How does the compound’s stability vary under physiological conditions (e.g., pH, serum)?
- Methodology : Stability studies in simulated biological fluids (e.g., PBS pH 7.4, human serum albumin) monitored via HPLC. Degradation products (e.g., hydrolyzed imidazolone) are identified using LC-MS. For example, 3,5-dimethylphenyl groups enhance steric protection against esterase-mediated hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
